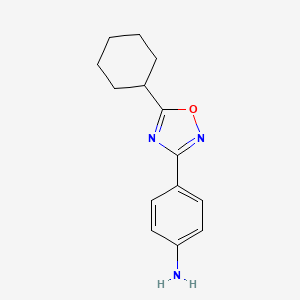

4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline

CAS No.: 96898-79-2

Cat. No.: VC2802145

Molecular Formula: C14H17N3O

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96898-79-2 |

|---|---|

| Molecular Formula | C14H17N3O |

| Molecular Weight | 243.3 g/mol |

| IUPAC Name | 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)aniline |

| Standard InChI | InChI=1S/C14H17N3O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h6-9,11H,1-5,15H2 |

| Standard InChI Key | FFDKSGAHLMTNBL-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)N |

| Canonical SMILES | C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)N |

Introduction

4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound that features a 1,2,4-oxadiazole ring, a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms. This compound is structurally similar to other oxadiazole derivatives but is distinguished by its cyclohexyl group attached to the oxadiazole ring. The cyclohexyl group can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and specificity for biological targets.

Biochemical and Biological Effects

While specific biochemical and biological effects of 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline are not detailed in the literature, compounds with similar structures have been shown to interact with enzymes and influence cell signaling pathways. For example, related oxadiazole derivatives can modulate the activity of oxidoreductase enzymes and affect oxidative stress responses in cells.

Research Applications

-

Medicinal Chemistry: Oxadiazole derivatives are explored for their potential in drug design due to their bioisosteric properties, which could apply to 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline as well.

-

Materials Science: The unique structure of these compounds makes them suitable for developing materials with specific electronic or optical properties.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume